molecular formula C12H14FN3O3 B6967457 3-[(5-Fluoropyridin-3-yl)methyl]-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione

3-[(5-Fluoropyridin-3-yl)methyl]-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B6967457
M. Wt: 267.26 g/mol
InChI Key: JVJIWEHYIIUINW-UHFFFAOYSA-N
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Description

3-[(5-Fluoropyridin-3-yl)methyl]-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Fluoropyridin-3-yl)methyl]-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the fluoropyridine intermediate. One common method involves the reaction of 5-fluoropyridine with a suitable alkylating agent to introduce the methyl group at the 3-position. This intermediate is then subjected to further reactions to introduce the imidazolidine-2,4-dione moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Fluoropyridin-3-yl)methyl]-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluoropyridine moiety allows for nucleophilic substitution reactions, which can be used to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the fluoropyridine ring.

Scientific Research Applications

3-[(5-Fluoropyridin-3-yl)methyl]-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[(5-Fluoropyridin-3-yl)methyl]-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione exerts its effects involves interactions with specific molecular targets. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The imidazolidine-2,4-dione structure may also play a role in stabilizing the compound’s interactions with its targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[(5-Fluoropyridin-3-yl)methyl]-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione stands out due to its unique combination of a fluoropyridine moiety and an imidazolidine-2,4-dione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[(5-fluoropyridin-3-yl)methyl]-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O3/c1-12(7-19-2)10(17)16(11(18)15-12)6-8-3-9(13)5-14-4-8/h3-5H,6-7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJIWEHYIIUINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC2=CC(=CN=C2)F)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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